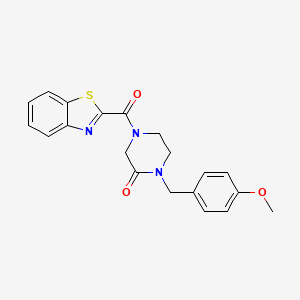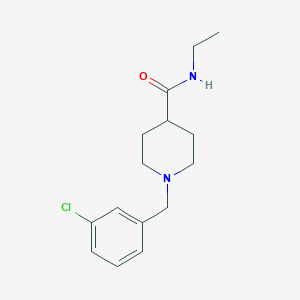![molecular formula C24H21NO3 B4960807 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone, also known as BMH-21, is a chemical compound that has gained attention for its potential applications in scientific research. BMH-21 is a small molecule inhibitor of the DNA repair protein RAD51, which plays a critical role in the repair of double-stranded DNA breaks. Inhibition of RAD51 has been shown to sensitize cancer cells to radiation and chemotherapy, making BMH-21 a promising candidate for cancer therapy.
Mécanisme D'action
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone works by inhibiting the activity of RAD51, a protein that plays a critical role in the repair of double-stranded DNA breaks. RAD51 is overexpressed in many cancer cells, making them more resistant to radiation and chemotherapy. Inhibition of RAD51 with 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone sensitizes cancer cells to these treatments, leading to increased cell death.
Biochemical and Physiological Effects:
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to have a range of biochemical and physiological effects. In addition to inhibiting RAD51, 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to induce DNA damage and cell cycle arrest in cancer cells. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to modulate the expression of genes involved in DNA repair and apoptosis, suggesting that it may have multiple mechanisms of action.
Avantages Et Limitations Des Expériences En Laboratoire
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile for use in cancer therapy.
However, there are also limitations to the use of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on DNA repair and other cellular processes. Additionally, the efficacy of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone may vary depending on the type of cancer being studied, and more research is needed to determine its potential applications in different cancer types.
Orientations Futures
There are several future directions for research on 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone. One area of interest is the development of combination therapies that incorporate 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone with other cancer treatments, such as radiation and chemotherapy. This approach may enhance the efficacy of these treatments and overcome resistance in cancer cells.
Another area of interest is the development of more potent and selective RAD51 inhibitors. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone is a promising candidate, but further optimization may be needed to improve its efficacy and reduce off-target effects.
Finally, more research is needed to understand the mechanism of action of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone and its effects on DNA repair and other cellular processes. This knowledge may lead to the development of new cancer therapies that target RAD51 and other DNA repair proteins.
Méthodes De Synthèse
The synthesis of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone involves several steps, starting with the reaction of 4-bromo-1-biphenyl with 4-morpholinecarboxylic acid to form 4-bromo-1-biphenyl-4-carboxylic acid. This intermediate is then reacted with 2-(4-aminophenyl)benzoic acid to form the desired product, 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone. The synthesis of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been optimized for high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been extensively studied for its potential applications in cancer therapy. In preclinical studies, 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cell death. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for a range of cancer types.
Propriétés
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-23(20-12-10-19(11-13-20)18-6-2-1-3-7-18)21-8-4-5-9-22(21)24(27)25-14-16-28-17-15-25/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALPPACEWUANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
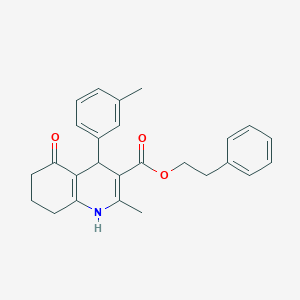
![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)


![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)
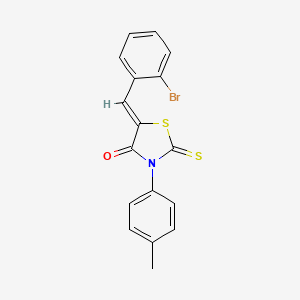
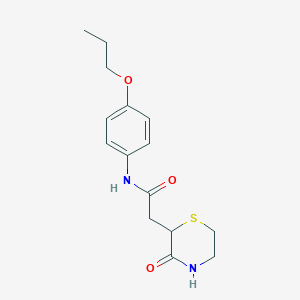
![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
